molecular formula C23H17F3N6O3 B2516553 5-(2,3-dihydro-1H-inden-5-yl)-1-((3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione CAS No. 1172027-75-6

5-(2,3-dihydro-1H-inden-5-yl)-1-((3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione

Cat. No.: B2516553
CAS No.: 1172027-75-6
M. Wt: 482.423
InChI Key: IVGIXUSUFGFRFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(2,3-dihydro-1H-inden-5-yl)-1-((3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione is a useful research compound. Its molecular formula is C23H17F3N6O3 and its molecular weight is 482.423. The purity is usually 95%.
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Scientific Research Applications

Anti-Protozoal and Anti-Cancer Properties

Heterocyclic compounds containing 1,2,4-oxadiazole and 1,2,3-triazole moieties have shown significant interest in the synthesis of chemical entities exhibiting a range of biological activities, including anti-protozoal and anti-cancer effects. The principle of bioisosterism has been applied to design novel compounds with potential therapeutic applications. The synthesized compounds have been investigated for their in vitro anti-protozoal and cytotoxic activities, highlighting their potential as candidates for further development in drug discovery against protozoal infections and cancer (Dürüst et al., 2012).

Oxidation and Synthesis Techniques

Compounds featuring the 1,2,4-triazole moiety have been utilized as effective oxidizing agents for the synthesis of other heterocyclic compounds under mild conditions. This underscores the versatility of triazole derivatives in synthetic chemistry, facilitating the preparation of a diverse array of compounds with potential biological and pharmacological activities (Zolfigol et al., 2006).

Antimicrobial and Antifungal Activity

The incorporation of 1,2,4-oxadiazole and 1,2,4-triazole rings into novel compounds has been explored for antimicrobial and antifungal activities. Such studies are crucial for the development of new therapeutic agents capable of combating infectious diseases caused by bacteria and fungi. The structure-activity relationship (SAR) studies of these compounds can provide valuable insights into the design of more effective antimicrobial and antifungal agents (Ustabaş et al., 2020).

Drug-Likeness and In Vitro Studies

The synthesis and characterization of novel compounds followed by in silico ADME prediction, in vitro antibacterial, antifungal, and antimycobacterial activity assessments provide a comprehensive approach to drug discovery. This integrative strategy helps in identifying compounds with promising pharmacological profiles and suitable drug-likeness properties for further development (Pandya et al., 2019).

Properties

IUPAC Name

5-(2,3-dihydro-1H-inden-5-yl)-3-[[3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]methyl]-3a,6a-dihydropyrrolo[3,4-d]triazole-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17F3N6O3/c24-23(25,26)15-6-2-5-14(9-15)20-27-17(35-29-20)11-31-19-18(28-30-31)21(33)32(22(19)34)16-8-7-12-3-1-4-13(12)10-16/h2,5-10,18-19H,1,3-4,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVGIXUSUFGFRFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)C=C(C=C2)N3C(=O)C4C(C3=O)N(N=N4)CC5=NC(=NO5)C6=CC(=CC=C6)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17F3N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.